molecular formula C16H20BrF3N4O2 B12227965 3-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

3-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No.: B12227965
M. Wt: 437.25 g/mol
InChI Key: RMLQCZPJMDBPTL-UHFFFAOYSA-N
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Description

3-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a piperidine ring, and a bromopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Bromopyrimidine Moiety: This can be achieved by brominating pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Piperidine Ring: The bromopyrimidine is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the piperidinyl-pyrimidine intermediate.

    Formation of the Pyrrolidinone Core: The intermediate is then coupled with a trifluoroethyl-pyrrolidinone derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed on the bromopyrimidine moiety using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced derivatives of the bromopyrimidine moiety.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

3-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 3-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromopyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine and pyrrolidinone rings may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperidin-1-yl)pyrimidine: Shares the bromopyrimidine and piperidine moieties.

    2-(Pyridin-2-yl)pyrimidine Derivatives: Similar pyrimidine core with different substituents.

Uniqueness

3-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is unique due to the presence of the trifluoroethyl group, which can enhance its lipophilicity and metabolic stability. This makes it a valuable compound for drug development, offering potential advantages over similar compounds in terms of pharmacokinetic properties.

Properties

Molecular Formula

C16H20BrF3N4O2

Molecular Weight

437.25 g/mol

IUPAC Name

3-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

InChI

InChI=1S/C16H20BrF3N4O2/c17-12-7-21-15(22-8-12)26-9-11-1-4-23(5-2-11)13-3-6-24(14(13)25)10-16(18,19)20/h7-8,11,13H,1-6,9-10H2

InChI Key

RMLQCZPJMDBPTL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=C(C=N2)Br)C3CCN(C3=O)CC(F)(F)F

Origin of Product

United States

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